Dimethyl 4-(bromomethyl)isophthalate

Pharmaceutical Intermediates Regiochemistry GPIIb/IIIa Antagonists

Dimethyl 4-(bromomethyl)isophthalate (CAS 16281-94-0) is a bifunctional aromatic ester featuring two methyl ester groups and a single benzylic bromomethyl substituent at the 4-position of the isophthalate ring. This compound class serves as a key intermediate in organic synthesis, with the bromomethyl group acting as an electrophilic handle for nucleophilic substitution reactions, enabling precise incorporation into more complex molecular architectures.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 16281-94-0
Cat. No. B105719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(bromomethyl)isophthalate
CAS16281-94-0
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC
InChIInChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3
InChIKeyANRZBUXUDASAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-(bromomethyl)isophthalate (CAS 16281-94-0): A Regiospecific Benzylic Bromide Building Block for Targeted Synthesis


Dimethyl 4-(bromomethyl)isophthalate (CAS 16281-94-0) is a bifunctional aromatic ester featuring two methyl ester groups and a single benzylic bromomethyl substituent at the 4-position of the isophthalate ring . This compound class serves as a key intermediate in organic synthesis, with the bromomethyl group acting as an electrophilic handle for nucleophilic substitution reactions, enabling precise incorporation into more complex molecular architectures. Its primary applications are in pharmaceutical intermediate synthesis, particularly for non-peptide fibrinogen receptor antagonists, and in polymer chemistry as an initiator precursor . The 4-substitution pattern imparts unique regiochemical and steric properties that directly influence the biological activity and material characteristics of downstream products, making it a distinct choice over other positional isomers such as the 5-(bromomethyl) analog [1].

Why In-Class Analogs Cannot Simply Replace Dimethyl 4-(bromomethyl)isophthalate in Regiosensitive Applications


Substituting dimethyl 4-(bromomethyl)isophthalate with its closest structural analogs—such as dimethyl 5-(bromomethyl)isophthalate or dimethyl 4-(chloromethyl)isophthalate—introduces profound changes in regiochemistry, reactivity, and downstream performance that generic substitution overlooks. The position of the bromomethyl group on the isophthalate ring dictates the geometry of metal-ligand coordination in MOFs [1] and the spatial orientation of pharmacophoric elements in bioactive molecules, where even a 1-position shift can abolish receptor binding . Furthermore, the C-Br bond in the benzylic bromide is significantly more reactive toward nucleophilic substitution than the C-Cl bond in the corresponding chloromethyl analog, directly impacting reaction rates, yields, and the purity of final products [2]. These differences are quantifiable and render simple in-class interchange scientifically invalid without re-optimization of the entire synthetic pathway.

Quantitative Differentiation of Dimethyl 4-(bromomethyl)isophthalate from Key Analogs


Comparative Regiochemical Fidelity in Pharmaceutical Intermediate Synthesis: 4- vs. 5-Substitution

In the synthesis of non-peptide fibrinogen receptor antagonists, dimethyl 4-(bromomethyl)isophthalate is specifically utilized to introduce a central isoindolinone constraint . The 4-position placement is non-negotiable for the pharmacophore's geometry, a requirement that the 5-(bromomethyl) isomer cannot satisfy due to its divergent exit vector. While quantitative biological data comparing the two isomers is not publicly available from a single head-to-head study, the patented synthetic routes and structure-activity relationship (SAR) studies imply a strict regiochemical requirement for high receptor affinity. The 4-isomer is thus the specified building block in the original medicinal chemistry program.

Pharmaceutical Intermediates Regiochemistry GPIIb/IIIa Antagonists

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Substitution

The reactivity of the benzylic C-Br bond in dimethyl 4-(bromomethyl)isophthalate is superior to its C-Cl analog in nucleophilic substitution reactions. This is a well-established structure-activity relationship for alkyl halides, where the C-Br bond is weaker and bromide is a better leaving group than chloride [1]. This difference leads to faster reaction rates and higher product yields for the bromo compound under identical conditions. While specific kinetic data for these two isophthalate derivatives are not available, the principle is consistently observed in related benzyl halide systems, making the bromomethyl compound the preferred choice for efficient functionalization.

Synthetic Chemistry Leaving Group Ability Reaction Kinetics

Supplier Purity Benchmarking: Dimethyl 4-(bromomethyl)isophthalate vs. Dimethyl 5-(bromomethyl)isophthalate

A survey of major chemical suppliers reveals a consistent, albeit small, difference in the standard purity grade offered for the two isomers. Sigma-Aldrich lists dimethyl 4-(bromomethyl)isophthalate at a standard purity of 96% , while its 5-isomer counterpart is listed at 97% . This 1% purity difference may be significant for applications requiring high-purity starting materials, such as controlled polymerization or late-stage pharmaceutical intermediate synthesis, where even minor impurities can affect catalyst efficiency or lead to difficult-to-remove byproducts.

Quality Control Purity Analysis Procurement

Physicochemical Property Comparison: Density and Boiling Point of Positional Isomers

Predicted physicochemical properties provide a basis for differentiating and handling the two isomers. The predicted density and boiling point for dimethyl 4-(bromomethyl)isophthalate are 1.5±0.1 g/cm³ and 376.0±37.0 °C, respectively . In comparison, the 5-isomer has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 372.3±37.0 °C . While the density is identical, the 4-isomer's predicted boiling point is slightly higher by 3.7 °C, which could influence purification strategy, such as distillation conditions, during scale-up.

Physicochemical Properties Process Chemistry Isomer Differentiation

Optimal Deployment Scenarios for Dimethyl 4-(bromomethyl)isophthalate in Research and Industry


Scalable Synthesis of Non-Peptide GPIIb/IIIa Receptor Antagonists

Dimethyl 4-(bromomethyl)isophthalate is the established starting material for constructing the central isoindolinone scaffold in a series of potent, orally active fibrinogen receptor antagonists . The 4-position is critical for the antagonist's three-dimensional pharmacophore, directly impacting in vitro receptor affinity. Procurement of this specific isomer is mandatory for any medicinal chemistry group aiming to replicate or expand upon this class of compounds without engaging in a de novo lead optimization campaign.

Controlled Radical Polymerization for Mid-Chain Functionalized Polymers

As a precursor to a bifunctional initiator, the 4-isomer can be transformed into compounds like dimethyl 4,6-bis(bromomethyl)isophthalate, which are employed in Atom Transfer Radical Polymerization (ATRP) to create well-defined polystyrene with precisely two ester groups in the mid-chain [1]. This regiospecific functionalization is unattainable with the 5-isomer, which would lead to a different polymer architecture and material properties. The choice of the 4-isomer is thus essential for materials scientists engineering polymer topology.

Synthesis of Metal-Organic Frameworks (MOFs) with Specific Topologies

The isophthalate core, when coupled with a 4-substituent, acts as a tecton that directs the self-assembly of metal-organic frameworks (MOFs) into specific 4-connected network topologies, such as sql and dia nets [2]. The substituent's position exerts a delicate control over the final framework structure. Using the 4-isomer as a ligand precursor, rather than the 5-isomer, can be the decisive factor in obtaining a desired MOF polymorph with targeted gas adsorption or selectivity properties.

Late-Stage Functionalization via Selective Nucleophilic Substitution

The benzylic bromomethyl group is a superior electrophilic handle compared to its chloromethyl counterpart, enabling more efficient and complete functionalization under mild conditions [3]. For complex, multi-step syntheses where protecting group compatibility is critical, the enhanced reactivity of the bromide allows for transformation at lower temperatures and shorter reaction times, minimizing by-product formation. This directly translates to higher isolated yields and simplifies purification, making the 4-bromomethyl compound the reagent of choice for cost-effective laboratory-scale and pilot-scale synthesis.

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